1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid
Overview
Description
1-Cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H11IN2O2 and a molecular weight of 306.1 g/mol . This compound is characterized by the presence of a cyclopentyl group, an iodine atom, and a pyrazole ring, making it a unique and valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of suitable hydrazines with carbonyl compounds. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, followed by iodination and subsequent cyclization to yield the desired pyrazole derivative . Industrial production methods often employ similar synthetic routes but are optimized for scale, yield, and purity .
Chemical Reactions Analysis
1-Cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-Cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules . The iodine atom and cyclopentyl group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-Cyclopentyl-4-chloro-1H-pyrazole-3-carboxylic acid: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and biological activity.
1-Cyclopentyl-4-bromo-1H-pyrazole-3-carboxylic acid:
1-Cyclopentyl-4-fluoro-1H-pyrazole-3-carboxylic acid: The fluorine atom imparts unique electronic properties, making it useful in different contexts.
Properties
IUPAC Name |
1-cyclopentyl-4-iodopyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O2/c10-7-5-12(6-3-1-2-4-6)11-8(7)9(13)14/h5-6H,1-4H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEQPAKHKOUHCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)C(=O)O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217158 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 1-cyclopentyl-4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701217158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354706-69-6 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 1-cyclopentyl-4-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354706-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-3-carboxylic acid, 1-cyclopentyl-4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701217158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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